molecular formula C13H10F3N5OS B2809152 2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide CAS No. 1903602-01-6

2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide

Cat. No. B2809152
M. Wt: 341.31
InChI Key: PDPASENOCMTXGR-UHFFFAOYSA-N
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Description

This compound is also known as iptriazopyrid . It has a molecular formula of C15H15F3N6O4S . It is used as a herbicide .


Synthesis Analysis

The synthesis of similar compounds involves the use of ethanol and hydrazine hydrate . The process involves several steps including the addition of chlorobenzene and trifluoroacetic anhydride . The reaction is carried out under the protection of nitrogen in a high-pressure kettle .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered aromatic azole chain and a six-membered thiadiazine ring . The triazole nucleus is present as a central structural component .


Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities .


Physical And Chemical Properties Analysis

The compound is a white crystal .

Scientific Research Applications

For instance, the work by Mohamed (2021) explores the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. The study elaborates on the formation of various derivatives, highlighting the compound's versatility and utility in synthesizing bioactive molecules Mohamed, 2021.

Similarly, the research by Chattopadhyay et al. (2010) discusses the use of 2-methylsulphanyl-5-aminothiazole-4-carboxamide as a precursor for the synthesis of new thiazolo[4,5-e][1.2,4-triazolo][4,3-c]pyrimidines, emphasizing the compound's role in creating biologically relevant structures Chattopadhyay et al., 2010.

Biological and Biochemical Studies

The compound and its derivatives have also been the focus of various biological and biochemical studies, indicating their potential in therapeutic and agricultural applications.

The research by Patel and Patel (2015) involves the synthesis of heterocyclic compounds N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives and investigates their antibacterial and antifungal activities, suggesting the compound's significance in developing antimicrobial agents Patel & Patel, 2015.

Moreover, Soliman et al. (2020) examine a novel series of biologically active heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety for use as insecticidal agents, highlighting the compound's potential in pest control and agricultural chemistry Soliman et al., 2020.

Future Directions

Given its broad-spectrum pharmaceutical activity, the method offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .

properties

IUPAC Name

2-methyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N5OS/c1-7-18-9(6-23-7)12(22)17-5-10-19-20-11-8(13(14,15)16)3-2-4-21(10)11/h2-4,6H,5H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPASENOCMTXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide

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